5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Catalog No.
S586046
CAS No.
26028-65-9
M.F
C8H6ClN3S
M. Wt
211.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS Number

26028-65-9

Product Name

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

IUPAC Name

5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)

InChI Key

NHEHIODVWGKDFV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)Cl

Solubility

16 [ug/mL]

Synonyms

5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, yucasin

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)Cl

Synthesis and Characterization:

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (5-(4-CPT)-3-SH) is a heterocyclic compound belonging to the triazole class. Research efforts have been focused on developing efficient synthetic routes for this compound. Studies have reported the synthesis of 5-(4-CPT)-3-SH through various methods, including click chemistry [], copper-catalyzed azide-alkyne cycloaddition (CuAAC) [], and multicomponent reactions []. These studies also involve characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].

Potential Applications:

Research suggests that 5-(4-CPT)-3-SH possesses various properties that make it potentially useful in different scientific research applications. These include:

  • Antimicrobial activity: Studies have shown that 5-(4-CPT)-3-SH exhibits antimicrobial activity against various bacterial and fungal strains [, ]. This makes it a potential candidate for the development of novel antimicrobial agents.
  • Corrosion inhibition: Research suggests that 5-(4-CPT)-3-SH can act as a corrosion inhibitor for metals like mild steel. This property could be beneficial in various industries for protecting metals from corrosion.
  • Biomedical applications: Studies have explored the potential of 5-(4-CPT)-3-SH for drug discovery and development due to its structural similarity to known bioactive molecules.

Current Research Directions:

While research on 5-(4-CPT)-3-SH is ongoing, further investigations are needed to fully understand its potential and limitations. This includes:

  • Mechanism of action: Understanding the mechanisms by which 5-(4-CPT)-3-SH exerts its antimicrobial, corrosion inhibition, and other potential activities is crucial for its development and application.
  • In-vivo studies: While initial studies have shown promise, further research is needed to evaluate the in-vivo efficacy and safety of 5-(4-CPT)-3-SH for various applications.
  • Structure-activity relationship (SAR) studies: SAR studies can help identify structural modifications that can enhance the desired properties of 5-(4-CPT)-3-SH for specific applications.

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by its unique triazole ring structure. It has the molecular formula C8H6ClN3SC_8H_6ClN_3S and a CAS number of 26028-65-9. The compound features a chlorophenyl group attached to the triazole moiety, which contributes to its chemical properties and biological activities. It is classified as an irritant and poses certain health hazards, including skin irritation and potential toxicity if ingested .

There is no scientific research readily available on the specific mechanism of action of CPT. However, triazole-3-thiols have been investigated for their potential to inhibit enzymes and interact with receptors, which could be relevant to their biological activity [].

Typical of thiols and triazoles. Notably, it can undergo:

  • Nucleophilic substitution reactions: The thiol group can act as a nucleophile, allowing for substitution with electrophiles.
  • Oxidation reactions: The thiol can be oxidized to disulfides or sulfonic acids under appropriate conditions.
  • Condensation reactions: It can react with aldehydes or ketones to form thiazolidines or similar derivatives.

These reactions are significant in the synthesis of more complex organic compounds and in medicinal chemistry applications.

This compound has demonstrated notable biological activity, particularly in anticancer research. Studies have shown that derivatives of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibit antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation . Additionally, it has been identified as a potential inhibitor of certain transport mechanisms within cells .

The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
  • Thiol Functionalization: The thiol group is introduced through thiolation reactions using sulfur sources like hydrogen sulfide or thiourea.

These methods allow for the modification of the compound to enhance its biological activity and specificity .

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol finds applications primarily in:

  • Medicinal Chemistry: As a scaffold for developing new anticancer agents.
  • Agricultural Chemistry: Potential use in developing fungicides or herbicides due to its inhibitory properties against certain biological pathways.
  • Biochemical Research: As a tool for studying enzyme inhibition and transport mechanisms in cellular systems.

Studies on 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol have highlighted its interactions with various biological targets. These include:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Transport Mechanisms: The compound may interfere with cellular transport processes, impacting drug delivery and efficacy .

These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Here are some noteworthy examples:

Compound NameMolecular FormulaKey Features
5-(Phenyl)-4H-1,2,4-triazole-3-thiolC7H6N3SLacks chlorine substitution; different biological activity profile.
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiolC9H10N3SMethyl group alters lipophilicity; potential for different enzyme interactions.
5-(Isobutyl)-4H-1,2,4-triazole-3-thiolC10H14N3SIsobutyl group provides steric hindrance; may affect binding affinity .

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific chlorophenyl substitution which enhances its biological activity while providing distinct physicochemical properties compared to similar compounds. Its ability to inhibit cellular mechanisms makes it a promising candidate in drug development and agricultural applications.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

26028-65-9

Wikipedia

5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione

Dates

Modify: 2023-08-15

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